molecular formula C8H6N2O B1297893 1,6-Naphthyridin-2(1H)-One CAS No. 23616-29-7

1,6-Naphthyridin-2(1H)-One

Cat. No. B1297893
CAS RN: 23616-29-7
M. Wt: 146.15 g/mol
InChI Key: ZQKMVHXJWJNEQG-UHFFFAOYSA-N
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Description

1,6-Naphthyridin-2(1H)-One, also known as diazanaphthalenes, is a group of heterocyclic compounds that include six isomeric bicyclic systems containing two pyridine rings . It is a subfamily that includes more than 17,000 compounds (with a single or double bond between C3 and C4) included in more than 1000 references (most of them patents) . This compound has gained significant attention in recent years due to its potential applications in various scientific research fields.


Synthesis Analysis

The synthesis of 1,6-Naphthyridin-2(1H)-One involves the diversity of the substituents present at positions N1, C3, C4, C5, C7, and C8 . The synthetic methods used for their synthesis start from a preformed pyridine or pyridone ring . Recent synthetic developments have paved a path to a wide range of functionalized 1,6-naphthyridines .


Molecular Structure Analysis

The molecular structure of 1,6-Naphthyridin-2(1H)-One is unique and makes it suitable for use in the synthesis of various drugs and biological compounds . Comparative SAR and molecular modeling studies of 1,6-naphthyridin-2(1H)-ones have been conducted .


Chemical Reactions Analysis

The chemical reactions of 1,6-Naphthyridin-2(1H)-One involve the diversity of the substituents present at positions N1, C3, C4, C5, C7, and C8 . Structures with a C3-C4 double bond are included in around 970 references .

Scientific Research Applications

Application 2: Synthesis of 7-substituted 3-aryl-1,6-naphthyridin-2-amines and 7-substituted 3-aryl-1,6-naphthyridin-2(1H)-ones

  • Methods of Application/Experimental Procedures : The synthesis involves the diazotization of 3-aryl-1,6-naphthyridine-2,7-diamines. The reactions were investigated in various solvents (concentrated HCl, 50% HBF4, 70% HF–pyridine, 20% and 90% H2SO4, dilute HCl, and neat TFA). By appropriate choice of solvent and other conditions, good yields of the target compounds could be obtained .
  • Results/Outcomes : The results of the synthesis were that good yields of the target compounds could be obtained, although in some cases a variety of different side products was also produced .

properties

IUPAC Name

1H-1,6-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-8-2-1-6-5-9-4-3-7(6)10-8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKMVHXJWJNEQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343421
Record name 1,6-Naphthyridin-2(1H)-One
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Naphthyridin-2(1H)-One

CAS RN

23616-29-7
Record name 1,6-Naphthyridin-2(1H)-One
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a third run a mixture containing 3.5 g of 5-bromo-1,6-naphthyridin-2(1H)-one, 8.5 g of 4-(trifluoromethyl)-1H-imidazole, 8.7 g of potassium carbonate and 150 ml of dimethylformamide was refluxed with stirring for 29 hours and following a work-up procedure as described in the preceding paragraphs, 1.9 g of the crude product was obtained. The three fractions of product were combined, recrystallized three times from isopropyl alcohol and dried in an oven at 100° C. for two days to yield 1.95 g of 5-[(4-trifluoromethyl)-1H-imidazol-1-yl)]-1,6-naphthyridin-2(1H)-one, m.p. 216°-218° C.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of Example A18 (22 g, 65.7 mmol), (4-methoxy-benzyl)-methyl-amine (14.9 g, 98.5 mmol) and DBU (15 g, 98.5 mmol) in NMP (120 mL) was heated at 160° C. for 5 h. The mixture was poured into 200 mL of water while stirring and the resulting solids were collected by filtration, washed with water, dried and then washed with Et2O to give 3-(5-amino-2,4-difluoro-phenyl)-1-ethyl-7-[4-methoxy-benzyl)-methyl-amino]-1H-[1,6]naphthyridin-2-one (25 g, yield 85% yield). 1H NMR (300 MHz, DMSO-d6): δ 8.51 (s, 1H), 7.80 (s, 1H), 7.19-7.17 (d, J=8.7 Hz, 2H), 7.06 (t, J=10.2 Hz, 1H), 6.90-6.81 (m, 3H), 6.32 (s, 1H), 5.02 (s, 2H), 4.86 (s, 2H), 4.19 (q, J=6.9 Hz, 2H), 3.72 (s, 3H), 3.14 (s, 3H), 1.14 (t, J=6.9 Hz, 3H); MS (ESI): m/z 451.1 [M+H]+.
Quantity
14.9 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
1,6-Naphthyridin-2(1H)-One

Citations

For This Compound
440
Citations
B Singh, GY Lesher - Journal of heterocyclic chemistry, 1990 - Wiley Online Library
A new and convenient procedure for the synthesis of 1,6‐naphthyridin‐2(1H)‐ones and their derivatives is described. In the first scheme 5‐acetyl‐6‐[2‐(dimethylamino)ethenyl]‐1,2‐…
Number of citations: 39 onlinelibrary.wiley.com
G Xu, Y Gao, B Sun, L Peng, L Mao… - Journal of …, 2018 - Wiley Online Library
A series of 5,6,7,8‐tetrahydro‐1,6‐naphthyridin‐2(1H)‐one derivatives hydrochloride were obtained using a convenient and mild method from 4‐piperidone monohydrate hydrochloride…
Number of citations: 4 onlinelibrary.wiley.com
D Montoir, S Barillé-Nion, A Tonnerre, P Juin… - European Journal of …, 2016 - Elsevier
Hsp90 is an ATP-dependent chaperone known to be overexpressed in many cancers. This way, Hsp90 is an important target for drug discovery. Novobiocin, an aminocoumarin …
Number of citations: 16 www.sciencedirect.com
JM Oliveras, R Puig de la Bellacasa… - Pharmaceuticals, 2021 - mdpi.com
Naphthyridines, also known as diazanaphthalenes, are a group of heterocyclic compounds that include six isomeric bicyclic systems containing two pyridine rings. 1,6-Naphthyridines …
Number of citations: 2 www.mdpi.com
AM Thompson, GW Rewcastle… - Journal of Medicinal …, 2000 - ACS Publications
7-Substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones are potent inhibitors of protein tyrosine kinases, with some selectivity for c-Src. The compounds were prepared by …
Number of citations: 78 pubs.acs.org
S Lin, F Han, P Liu, J Tao, X Zhong, X Liu, C Yi… - Bioorganic & Medicinal …, 2014 - Elsevier
Inhibition of the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is one of the most intensively studied approaches to cancer therapy. …
Number of citations: 10 www.sciencedirect.com
D Montoir, A Tonnerre, M Duflos… - European Journal of …, 2014 - Wiley Online Library
A practical synthesis of 7‐chloro‐3‐iodo‐1‐methyl‐1,6‐naphthyridin‐2(1H)‐one is described that starts from 2‐chloro‐4‐(methylamino)nicotinaldehyde. The dihalo compound then …
X Zhang, Y Wang, J Ji, D Si, X Bao, Z Yu… - Journal of Medicinal …, 2022 - ACS Publications
Fibroblast growth factor receptor 4 (FGFR4) has been identified as a potential target due to its transmission of the FGF19 signaling pathway, which is critical to hepatocellular carcinoma (…
Number of citations: 12 pubs.acs.org
D Montoir, A Tonnerre, M Duflos, MA Bazin - Tetrahedron, 2015 - Elsevier
An efficient synthesis of original 3,7-disubstituted 1,6-naphthyridones via one-pot palladium-catalyzed cross-coupling and S N Ar reactions is reported. Buchwald–Hartwig amination …
Number of citations: 6 www.sciencedirect.com
Q Liu, JW Chang, J Wang, SA Kang… - Journal of medicinal …, 2010 - ACS Publications
The mTOR protein is a master regulator of cell growth and proliferation, and inhibitors of its kinase activity have the potential to become new class of anticancer drugs. Starting from …
Number of citations: 268 pubs.acs.org

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